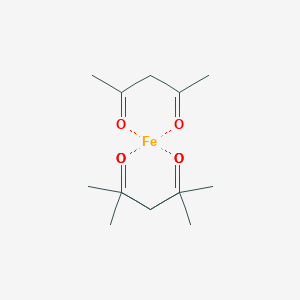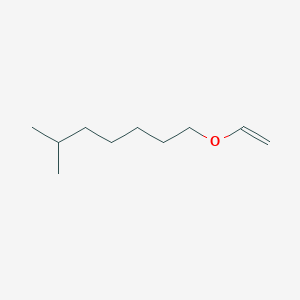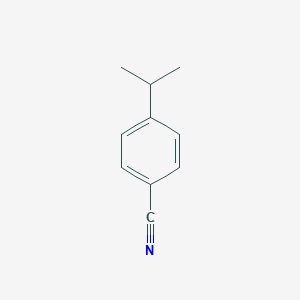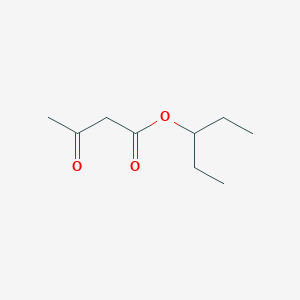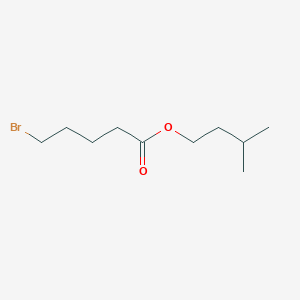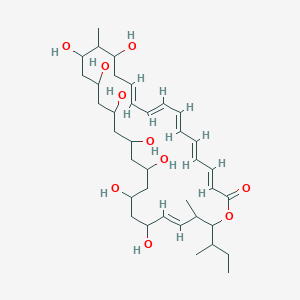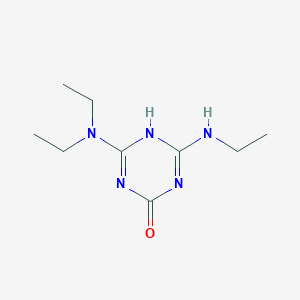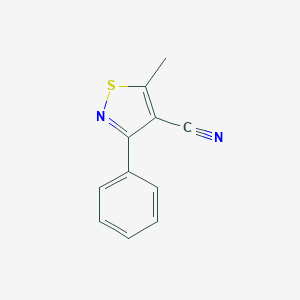
Sodium arachidate
Übersicht
Beschreibung
Arachidic acid is a minor constituent of various natural oils and fats, including peanut oil, corn oil, and cocoa butter . The sodium salt form is often used in scientific research and industrial applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Arachidonsäure (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Standard in der analytischen Chemie zur Kalibrierung von Instrumenten und zur Untersuchung des Fettsäurestoffwechsels verwendet.
Biologie: Untersucht auf seine Rolle in der Struktur und Funktion der Zellmembran.
Medizin: Studien zu seinen potenziellen Auswirkungen auf den Lipidstoffwechsel und die Herz-Kreislauf-Gesundheit.
Industrie: Wird bei der Herstellung von Waschmitteln, Schmierstoffen und fotografischen Materialien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von Arachidonsäure (Natriumsalz) beinhaltet seine Einlagerung in Zellmembranen, wo er die Membranfluidität und -funktion beeinflusst. Es kann auch enzymatischen Transformationen unterzogen werden, um bioaktive Moleküle zu produzieren, die an verschiedenen zellulären Prozessen beteiligt sind. Zu den molekularen Zielstrukturen gehören Enzyme, die am Lipidstoffwechsel beteiligt sind, und Signalwege, die das Zellwachstum und die Differenzierung regulieren .
Ähnliche Verbindungen:
Arachidonsäure: Eine mehrfach ungesättigte Fettsäure mit vier cis-Doppelbindungen, die an der Biosynthese von Prostaglandinen und Leukotrienen beteiligt ist.
Stearinsäure: Eine gesättigte Fettsäure mit einer 18-Kohlenstoffkette, die häufig in tierischen Fetten vorkommt und bei der Herstellung von Seifen und Kosmetika verwendet wird.
Palmitinsäure: Eine gesättigte Fettsäure mit einer 16-Kohlenstoffkette, die sowohl in tierischen als auch in pflanzlichen Fetten weit verbreitet ist.
Einzigartigkeit: Arachidonsäure (Natriumsalz) ist aufgrund ihrer längeren Kohlenstoffkette im Vergleich zu Stearin- und Palmitinsäure einzigartig, was ihr besondere physikalische und chemische Eigenschaften verleiht. Ihre Rolle in industriellen Anwendungen, insbesondere bei der Herstellung von Waschmitteln und Schmierstoffen, unterscheidet sie von anderen Fettsäuren .
Wirkmechanismus
Target of Action
Sodium arachidate, a sodium salt of arachidonic acid, primarily targets various enzymes and receptors in the body. Arachidonic acid is known to interact with several targets including Peroxisome proliferator-activated receptor alpha , Bile acid receptor , Retinoic acid receptor RXR-alpha , Prostaglandin G/H synthase 1 , and 14 kDa fatty acid-binding protein . These targets play crucial roles in physiological homeostasis, such as repair and growth of cells .
Mode of Action
This compound, as a surfactant, reduces the surface tension of a liquid, allowing two immiscible substances, such as oil and water, to mix . It also acts as an emulsifier, enabling the formation of stable emulsions of oil and water . In the context of biochemical interactions, this compound may influence the activity of its target enzymes and receptors, leading to various downstream effects.
Biochemical Pathways
Arachidonic acid, from which this compound is derived, is involved in the biosynthesis of eicosanoids, which includes prostaglandins, thromboxanes, and leukotrienes . These eicosanoids are potent signaling molecules that have numerous roles in physiology . Arachidonic acid is released from phospholipids by phospholipase A2 and phospholipase C, which then becomes the precursor of proinflammatory bioactive mediators through three metabolic pathways .
Pharmacokinetics
It is known that arachidonic acid, the parent compound of this compound, is found in animal and human fat as well as in the liver, brain, and glandular organs . It is formed by the synthesis from dietary linoleic acid .
Result of Action
The action of this compound can lead to various molecular and cellular effects, primarily through its role as a surfactant and emulsifier in cosmetic products . It helps in the formation of finely dispersed mixtures of oil and water, controls the pH of cosmetic products, and supports emulsion formation and product stability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy as a surfactant and emulsifier can be affected by factors such as pH and temperature . Furthermore, its role in the biosynthesis of eicosanoids suggests that dietary factors, particularly the intake of linoleic acid, can influence its action .
Biochemische Analyse
Biochemical Properties
Sodium Arachidate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits rabbit neutrophil aggregation induced by N-formyl-methionyl-leucyl-phenylalanine when used at a concentration of 5 μM .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its presence can modulate the activity of certain enzymes and proteins, thereby altering the biochemical reactions within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to influence various cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, certain threshold effects may be observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Arachidonsäure (Natriumsalz) kann durch Neutralisation von Arachidonsäure mit Natriumhydroxid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Lösen von Arachidonsäure in einem organischen Lösungsmittel wie Ethanol, gefolgt von der Zugabe einer wässrigen Lösung von Natriumhydroxid. Die Mischung wird dann gerührt und erhitzt, um die Reaktion zu fördern, was zur Bildung von Natriumarachidat führt .
Industrielle Produktionsmethoden: Die industrielle Produktion von Arachidonsäure (Natriumsalz) folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Extraktion von Arachidonsäure aus natürlichen Quellen, gefolgt von ihrer Umwandlung in die Natriumsalzform durch Neutralisation. Das Produkt wird dann gereinigt und getrocknet, um eine stabile, verwendbare Form zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Arachidonsäure (Natriumsalz) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Arachidonsäure kann oxidiert werden, um Hydroperoxide und andere Oxidationsprodukte zu bilden.
Reduktion: Die Reduktion von Arachidonsäure liefert Arachidylalkohol.
Substitution: Die Natriumsalzform kann an Substitutionsreaktionen teilnehmen, bei denen das Natriumion durch andere Kationen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Verschiedene Metallsalze können verwendet werden, um das Natriumion zu ersetzen.
Hauptprodukte:
Oxidation: Hydroperoxide und andere oxidierte Derivate.
Reduktion: Arachidylalkohol.
Substitution: Metallarachidate, abhängig vom substituierenden Kation.
Eigenschaften
| { "Design of the Synthesis Pathway": "Sodium arachidate can be synthesized through saponification of arachidic acid with sodium hydroxide.", "Starting Materials": [ "Arachidic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve arachidic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 60-70°C and stir for 2-3 hours", "Cool the mixture and acidify with hydrochloric acid to pH 2-3", "Extract the mixture with ether", "Dry the ether layer with anhydrous sodium sulfate", "Evaporate the ether to obtain sodium arachidate" ] } | |
| 13257-34-6 | |
Molekularformel |
C20H40NaO2 |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
sodium;icosanoate |
InChI |
InChI=1S/C20H40O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22); |
InChI-Schlüssel |
HULWFAFFKKXRNI-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O.[Na] |
Aussehen |
Assay:≥95%A crystalline solid |
| 13257-34-6 | |
Verwandte CAS-Nummern |
506-30-9 (Parent) |
Synonyme |
Arachidate; Eicosanoate; Icosanoic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the composition of commercially available Sodium oleate?
A1: Gas chromatography-mass spectrometry (GC-MS) analysis reveals that commercially available Sodium oleate is not solely composed of Sodium oleate. It contains a mixture of other fatty acid sodium salts. [] The major constituents identified include:
Q2: Can Sodium arachidate be found in pharmaceutical formulations?
A2: While not explicitly mentioned, this compound is a component of Sodium oleate, which is utilized as a pharmaceutical excipient for injectable medications. [] This suggests that this compound, as a constituent of Sodium oleate, could be present in such formulations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


